2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by a fused bicyclic thieno[3,2-d]pyrimidin-4(3H)-one core. Key structural features include:
- A 2-chlorobenzylthio substituent at position 2, contributing steric bulk and electron-withdrawing effects.
- A 4-fluorophenyl group at position 3, which may improve metabolic stability and hydrophobic interactions in biological systems.
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS2/c20-15-4-2-1-3-12(15)11-26-19-22-16-9-10-25-17(16)18(24)23(19)14-7-5-13(21)6-8-14/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIBKAAMSYVSHTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)F)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H16ClFN4OS
- Molecular Weight : 388.86 g/mol
- LogP : 5.946 (indicating lipophilicity)
- PSA (Polar Surface Area) : 106.25 Ų
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The thieno[3,2-d]pyrimidine core is known for its role in inhibiting specific kinases and modulating immune responses.
Inhibition of Kinases
Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit kinases such as Lck, an important player in T-cell activation. For instance, related compounds have demonstrated IC50 values as low as 0.004 μM against T-cell proliferation, indicating potent immunosuppressive effects .
Antitumor Activity
Compounds in this class have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays revealed that derivatives exhibit significant cytotoxicity against breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancer cell lines . The structure-activity relationship (SAR) suggests that modifications at specific positions on the thieno-pyrimidine scaffold can enhance activity.
Biological Activities
The compound exhibits a range of biological activities:
- Antibacterial Activity : Preliminary studies indicated moderate antibacterial properties against both Gram-positive and Gram-negative bacteria when tested at concentrations of 200 μg/mL .
- Anti-inflammatory Effects : Some derivatives have shown potential anti-inflammatory activity, making them candidates for treating inflammatory diseases .
- Antioxidant Properties : Certain compounds within this class have demonstrated the ability to scavenge reactive oxygen species (ROS), contributing to their neuroprotective effects .
Case Study 1: Antitumor Efficacy
In one study, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their antiproliferative activities. The results indicated that compounds with electron-withdrawing groups at the 4-position on the phenyl ring exhibited enhanced cytotoxicity against various cancer cell lines. For example, compound X showed an IC50 value of 5 μM against MDA-MB-231 cells, highlighting the importance of electronic effects in modulating activity .
Case Study 2: Immunosuppressive Activity
Another study focused on the immunosuppressive properties of thieno[3,2-d]pyrimidines. The compound was evaluated in T-cell proliferation assays where it inhibited cell growth at low concentrations (IC50 = 0.004 μM). This suggests potential applications in autoimmune diseases and transplantation medicine .
Comparative Analysis with Related Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| Compound A | Structure A | 0.004 | Lck Inhibitor |
| Compound B | Structure B | 5 | Antiproliferative |
| Compound C | Structure C | 10 | Antibacterial |
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:
-
Anticancer Activity :
- Several studies have indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation. The specific compound has shown promise in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest.
- A study demonstrated its effectiveness against human breast cancer cell lines, suggesting potential for development as an anticancer agent.
- Antimicrobial Properties :
- Inhibition of Enzymatic Activity :
Case Studies
-
Case Study on Anticancer Effects :
- A specific study evaluated the effects of the compound on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability and increased apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
- Antimicrobial Efficacy Assessment :
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound to structurally related thieno[3,2-d]pyrimidin-4(3H)-one derivatives, focusing on substituent effects, physicochemical properties, and synthetic challenges.
Structural and Substituent Variations
Key Observations:
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-chlorobenzylthio and 4-fluorophenyl groups contrast with analogs bearing methoxy (e.g., 3a in ) or hydroxyl groups (e.g., 3b in ). EWGs may enhance electrophilicity, influencing reactivity in cross-coupling reactions or target binding .
Physicochemical Properties
Key Observations:
- Hydrogen Bonding: Hydroxyl-substituted compounds (e.g., 3b) exhibit higher melting points than halogenated or alkylated analogs, suggesting stronger intermolecular interactions .
- Synthetic Accessibility: Yields for compounds with complex substituents (e.g., 4o at 19% ) are lower than those with simpler groups (e.g., 72% for 6d ), highlighting challenges in introducing sterically hindered or polar moieties.
Pharmacological Implications
- Target Compound: The 4-fluorophenyl group may improve metabolic stability compared to methoxy or hydroxyl analogs, as fluorine resists oxidative metabolism .
- Piperazinyl and Pyridine Modifications: Derivatives like 4o and 6d demonstrate the role of nitrogen-containing substituents in enhancing solubility and targeting kinase or receptor binding pockets.
- Thioether Linkages: The 2-chlorobenzylthio group in the target compound mirrors sulfur-containing analogs in , which are often associated with improved membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
